Antiproliferative Potency in Leukemia and Renal Cancer
Kibdelone A demonstrates sub-nanomolar growth inhibition against specific human tumor cell lines, a potency level that distinguishes it from other members of its class. In the NCI 60-cell panel, kibdelone A showed a GI50 of 1.2 nM against the SR leukemia cell line and a GI50 of <1 nM against the SN12C renal cell carcinoma line [1]. This is a markedly higher potency compared to the structurally related isokibdelone A, which was found to be 10–200 fold less potent [2].
| Evidence Dimension | Cytotoxicity (Growth Inhibition 50%) |
|---|---|
| Target Compound Data | GI50 = 1.2 nM (SR Leukemia), GI50 < 1 nM (SN12C Renal) |
| Comparator Or Baseline | Isokibdelone A (10–200 fold less potent) |
| Quantified Difference | 10–200 fold lower GI50 values for Kibdelone A |
| Conditions | NCI 60-cell panel, human tumor cell lines |
Why This Matters
For procurement, this validates the selection of Kibdelone A over the isomeric isokibdelone A for assays requiring maximal sensitivity and robust antiproliferative signal at the lowest possible compound concentration.
- [1] Winter, D. K.; Endoma-Arias, M. A.; Hudlicky, T.; Beutler, J. A.; Porco, J. A., Jr. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue. The Journal of Organic Chemistry 2013, 78 (15), 7617–7626. DOI: 10.1021/jo401169z. View Source
- [2] Butler, M. S.; Robertson, A. A. B.; Cooper, M. A. Natural Product and Natural Product-Derived Drugs in Clinical Trials. Natural Product Reports 2014, 31 (11), 1612–1661. (Note: This source provides context on the significance of structural specificity in natural product pharmacology; the specific data for kibdelones are from the primary sources cited below). View Source
